Sodium borate (TN)

Description

Contextual Significance of Borate (B1201080) Chemistry in Modern Science

Borate chemistry, focusing on compounds containing boron and oxygen, is a cornerstone in modern scientific endeavors. Its significance stems from the unique properties conferred by the boron atom's electronic structure and its propensity to form strong covalent bonds with oxygen. dergipark.org.tr

Broad Relevance of Boron-Oxygen Compounds in Industrial and Academic Sectors

Boron-oxygen compounds demonstrate broad relevance across both industrial and academic sectors. Industrially, they are integral to the manufacturing of glass and vitreous products, accounting for a substantial portion of global boron use. researchgate.net Their applications extend to ceramics, detergents, fire retardants, and agriculture as fertilizers. dergipark.org.trresearchgate.netdergipark.org.trimarcgroup.comnih.gov The unique properties of boron compounds, such as lightness, flame retardancy, heat resistance, and abrasion resistance, make them highly sought after in diverse industries, including electronics, medicine, and agriculture. researchgate.net Academically, the study of boron chemistry provides insights into bonding, structure, and reactivity, driving research in materials science, catalysis, and biomedical applications. dergipark.org.trnih.govacs.orgnih.govrsc.org

Evolution of Scientific Inquiry into Polyborate Anions and Their Derivatives

The scientific inquiry into polyborate anions and their derivatives has evolved significantly, driven by the complexity and diversity of the structures formed by linked boron-oxygen polyhedra. Polyborate anions, found in minerals and synthesized compounds, are structurally diverse, typically comprising trigonal planar and tetrahedral boron centers linked by oxygen bridges. researchgate.net Research has focused on understanding the rules governing the occurrence of different polyborate anion types and the factors influencing their polymerization, particularly in anhydrous and hydrated systems. researchgate.netnih.gov This includes the study of fundamental building blocks (FBBs) and their connection geometries. jst.go.jpmdpi.com

Academic Nomenclature and Structural Diversity of Sodium Borate Species

Sodium borate is a generic term for sodium salts containing an anion of boron and oxygen, potentially with hydrogen, or any hydrate (B1144303) of such a salt. wikipedia.orgtestbook.com The nomenclature and structural description of sodium borates can be complex due to their ability to exist in various hydration states and polymeric forms. atamanchemicals.com

Diverse Hydration States and Polymeric Forms of Sodium Borate

Sodium borates exhibit diverse hydration states and polymeric forms. The term "borax," for instance, commonly refers to a hydrated sodium borate, typically the decahydrate (B1171855). testbook.comwikipedia.org However, sodium borates can exist with varying numbers of water molecules, such as the pentahydrate and anhydrous forms. environex.net.au The structure of the borate anion itself can also vary, leading to different polymeric arrangements of boron-oxygen polyhedra. wikipedia.org The ternary phase diagram of the Na₂O–B₂O₃–H₂O system reveals the existence of numerous hydrated crystalline sodium borates. wikipedia.org

Table 1: Common Hydration States of Sodium Borate (Borax)

| Common Name | Chemical Formula (Hydrate) | Chemical Formula (Corrected) | PubChem CID |

| Borax (B76245) Decahydrate | Na₂B₄O₇·10H₂O | Na₂[B₄O₅(OH)₄]·8H₂O | 16211214 |

| Borax Pentahydrate | Na₂B₄O₇·5H₂O | Na₂[B₄O₅(OH)₄]·3H₂O | - |

| Anhydrous Borax | Na₂B₄O₇ | Na₂B₄O₇ | 10219853 |

Structural Chemistry of Anhydrous and Hydrated Sodium Borates

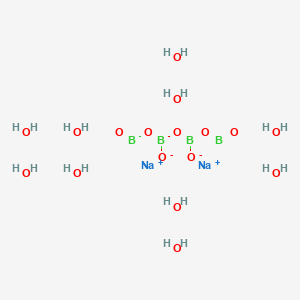

The structural chemistry of anhydrous and hydrated sodium borates is characterized by the arrangement of boron-oxygen polyhedra, specifically BO₃ triangles and BO₄ tetrahedra. nih.gov In many hydrated sodium borates, such as borax decahydrate, the anion is not the simple tetraborate (B1243019) [B₄O₇]²⁻ but rather a more complex polyanion like [B₄O₅(OH)₄]²⁻, where boron atoms are bonded to hydroxyl groups. wikipedia.orgtestbook.comatamanchemicals.com These polyanions form intricate frameworks with sodium cations and water molecules. testbook.com Anhydrous sodium borate (Na₂B₄O₇) has different crystalline forms, such as α-Na₂B₄O₇ and γ-Na₂B₄O₇, with structures composed of interconnected boron-oxygen polyhedra. jst.go.jp The dehydration of hydrated borates involves transformations through different intermediate phases before reaching the anhydrous state. jst.go.jp

Historical Milestones in Sodium Borate Research and Applications

The history of sodium borate research and applications spans centuries, with early uses dating back to ancient times. Borax, for example, was discovered in dry lake beds in Tibet and traded along the Silk Road as early as the 8th century AD, with confirmed use by Arabian goldsmiths and silversmiths. atamanchemicals.comazom.com In the 10th century AD, borax was utilized in ceramic glazes in China. azom.com

Significant historical milestones include the increased use of borax in the late 19th century, driven by discoveries of large borate deposits in the United States, particularly in California. atamanchemicals.comborax.com The establishment of companies like the Pacific Coast Borax Company (later U.S. Borax) and the development of transportation methods like the "20 mule teams" were crucial in bringing borax to market for various applications, including cleaning, ceramics, and as a flux for metal soldering. atamanchemicals.comazom.comborax.com The 20th century saw further research expanding the applications of sodium borates into areas like agriculture, wood preservation, and fire retardancy. researchgate.netnih.govborax.com Continuous research has led to the exploration of innovative uses in modern fields such as advanced materials and biochemical processes. imarcgroup.com

Table 2: Historical Applications of Borax

| Century | Application | Region/Context | Source |

| 8th AD | Use by goldsmiths and silversmiths | Arabian Peninsula | azom.com |

| 10th AD | Ceramic glazes | China | azom.com |

| Late 19th | Cleaning, ceramics, soldering flux | United States | atamanchemicals.comazom.com |

| 20th | Agriculture, wood preservation, fire retardancy | Global | researchgate.netnih.govborax.com |

Structure

2D Structure

Properties

Molecular Formula |

B4H20Na2O17 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;decahydrate |

InChI |

InChI=1S/B4O7.2Na.10H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; |

InChI Key |

OJPFLODMGUZMKD-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Sodium Borate

Novel Synthesis Routes for Sodium Borate (B1201080) Compounds

The synthesis of sodium borate compounds has evolved beyond traditional methods to incorporate novel approaches that offer improved efficiency, control over product properties, and access to specific hydrated or functionalized forms.

Solid-State Reaction Mechanisms in Sodium Metaborate (B1245444) Production

The production of anhydrous sodium metaborate (NaBO₂) through solid-state reactions, particularly between borax (B76245) (Na₂B₄O₇) and sodium hydroxide (B78521) (NaOH), involves complex mechanisms. Studies investigating these mechanisms using thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) have identified multiple endothermic peaks corresponding to distinct reaction stages. At lower temperatures (e.g., 70 °C and 130 °C), initial contact and diffusion between Na₂B₄O₇ and NaOH particles at grain interfaces are observed. researchgate.net The formation of NaBO₂ is initiated at higher temperatures, typically starting around 295 °C and completing at approximately 595 °C, yielding anhydrous NaBO₂. researchgate.net Activation energies for these solid-state reactions have been calculated, indicating lower energy requirements in the initial stages compared to later steps. researchgate.net

Sonochemical Synthesis of Hydrated Sodium Metaborates

Sonochemical synthesis, utilizing ultrasonic irradiation, presents an accelerated method for producing hydrated sodium metaborates. This technique has been explored for the synthesis of sodium borate hydrate (B1144303) (NaB(OH)₄·2H₂O) from reactants like kernite, water, and sodium hydroxide. dergipark.org.tr Compared to classical mechanical stirring methods, ultrasonic irradiation at 35 kHz for two hours has been shown to accelerate the formation of sodium borate hydrate. dergipark.org.tr The sonochemical approach has demonstrated high reaction yields, ranging between 84.2% and 97.9%, and can lead to high crystallinity in the synthesized products. researchgate.net Reaction parameters such as water content, temperature, and reaction time significantly influence the synthesis of sodium metaborate tetrahydrate (NaB(OH)₄·2H₂O) via this method. researchgate.net

One-Step Synthesis of Sodium (Oxalate) Difluoro Borate

Sodium (oxalate)difluoroborate (Na[B(C₂O₄)F₂], NaDFOB) can be synthesized through one-step reaction routes. One method involves reacting boric acid, sodium hydrogen fluoride, and oxalic acid in an aqueous solution. google.com The process typically includes forming a uniform mixed aqueous solution, evaporating the water to obtain a crude precipitate, and then thoroughly drying the crude product. google.com Further purification can be achieved by extraction in solvents like acetonitrile, followed by evaporation and crystallization of the extract to yield the final product. google.com Another reported one-step synthesis involves reacting sodium tetrafluoroborate (B81430) with anhydrous oxalic acid in acetonitrile, often in the presence of a catalyst like aluminum trichloride, under solid-phase conditions. smolecule.com

Chemical Transformations and Derivatization of Sodium Borate

Sodium borate compounds undergo various chemical transformations and derivatization reactions, leading to the formation of other important boron-containing species, including peroxoborate and tetrahydroxoborate anions, and serving as precursors for compounds like sodium borohydride (B1222165).

Formation of Peroxoborate and Tetrahydroxoborate from Sodium Borate

Sodium borate can be transformed into peroxoborate species, such as sodium perborate (B1237305), which are characterized by the presence of peroxy (O-O) linkages in their structure. wikipedia.org Sodium perborate is commonly synthesized by reacting borax (Na₂B₄O₇) and sodium hydroxide (NaOH) to form sodium metaborate (NaBO₂), which is then reacted with hydrogen peroxide. wikipedia.org The resulting hydrated sodium perborate contains a dimeric anion, [(HO)₂B]₂-(O₂)₂²⁻, with a cyclic B-O-O-B-O-O core. wikipedia.org

Tetrahydroxoborate anions ([B(OH)₄]⁻) are formed when boric acid (B(OH)₃) dissolves in water, where it can accept a hydroxide anion. wikipedia.org Sodium tetrahydroxoborate (Na[B(OH)₄]) is a salt containing this anion. wikipedia.org Amorphous borax (Na₂B₄O₇) also forms tetrahydroxoborate upon reaction with concentrated sodium hydroxide solution. vedantu.com

Reactions Leading to Boron-Containing Compounds

Sodium borates serve as starting materials for the synthesis of various other boron-containing compounds. For instance, sodium metaborate (NaBO₂) is a key precursor in the production of sodium borohydride (NaBH₄). mdpi.com The recycling of NaBO₂ byproduct back into NaBH₄ is an area of research, with methods including thermochemical reactions involving reducing agents like metallic Mg and hydrogen gas at high temperatures and pressures, or mechanochemical approaches like ball-milling NaBO₂ with reductants. mdpi.com Sodium borohydride itself is a significant reducing agent used in organic synthesis and other industrial applications. wikipedia.org

Furthermore, anhydrous sodium metaborate can react with alcohols, such as methanol (B129727) or ethanol, under reflux conditions to yield corresponding sodium tetraalkoxyborates, like sodium tetramethoxyborate or sodium tetraethoxyborate. wikipedia.org

Green Chemistry Approaches in Sodium Borate Synthesis

Green chemistry principles aim to enhance the efficiency and environmental sustainability of chemical processes by minimizing or eliminating the use and generation of hazardous substances. In the context of borate synthesis, including sodium borate, these principles are increasingly being explored to develop more environmentally friendly production methods. The traditional synthesis routes for borates can sometimes involve high temperatures, pressures, or the use of strong acids or bases, leading to significant energy consumption and waste generation.

Recent research has investigated alternative methodologies that align with green chemistry tenets for the synthesis of various borate compounds. For instance, sonochemical methods, which utilize ultrasonic irradiation, have been explored for the synthesis of magnesium borates bibliotekanauki.pl. This approach is considered green due to its potential for shorter reaction times, enhanced reaction yields, and energy savings compared to conventional methods bibliotekanauki.pl. While this specific study focuses on magnesium borate, the application of sonochemistry represents a broader trend towards using less energy-intensive techniques in borate synthesis.

Another green chemistry approach being investigated for borate compounds is mechanochemical synthesis. One study successfully synthesized low-solubility zinc borate using a mechanochemical method involving ball milling with small quantities of water acs.org. This process is highlighted as a sustainable manufacturing route that is energy efficient and avoids the generation of noxious effluents acs.org. The principles of mechanochemistry, which rely on mechanical energy to drive reactions, could potentially be applied or adapted for the synthesis of certain forms of sodium borate, offering a drier and potentially more energy-efficient alternative to solution-based methods.

Electrodialysis with bipolar membranes has also been demonstrated as an environmentally friendly process for the production of boric acid and sodium hydroxide from borax (sodium borate) researchgate.net. This method is notable because it allows for the conversion of a salt into its corresponding acid and base without generating harmful waste materials, presenting a greener alternative to traditional chemical routes for transforming borax researchgate.net. Although this is a transformation of borax rather than its primary synthesis, it illustrates a green chemical process involving a sodium borate compound.

Furthermore, investigations into the synthesis of specific sodium borate compounds, such as disodium (B8443419) octaborate tetrahydrate, have explored methods starting from boric acid and sodium-containing chemicals under controlled conditions google.com. A described method involves reacting these materials in the presence of water and an impurity remover at moderate temperatures (60-120°C), aiming for a product with low impurity content google.com. This approach emphasizes the careful selection of reactants and reaction conditions to potentially minimize unwanted byproducts and improve product purity.

Chemical Reactivity, Mechanistic Investigations, and Kinetics of Sodium Borate

Sodium borate, a group of related minerals and chemical compounds, primarily known in its most common form as borax (sodium tetraborate (B1243019) decahydrate), exhibits diverse chemical reactivity, particularly in aqueous solutions and under thermal stress. Understanding its reaction pathways, underlying mechanisms, and kinetics is crucial for its various applications and for managing its environmental behavior.

Fundamental Reaction Pathways and Mechanisms of Sodium Borate

The chemical behavior of sodium borate is largely dictated by the nature of the borate anion, which can exist in various protonation and polymerization states depending on the environment, especially pH and concentration.

Hydrolysis Mechanism of Borate Networks in Aqueous Environments

In aqueous solutions, borate compounds undergo hydrolysis, a process involving the reaction with water that leads to the breakdown of borate networks and the formation of various borate species, such as boric acid and tetrahydroxyborate ions. researchgate.netwikipedia.org The hydrolysis mechanism of borate networks, particularly in glasses, is an area of active research, with computational studies providing valuable insights where experimental data may be limited or unreliable. researchgate.netmdpi.com

Studies using ab initio and Density Functional Theory (DFT) analyses on simplified borate networks have explored the interaction of water molecules with the boron-oxygen framework. researchgate.netmdpi.com These investigations suggest that water molecules interact with and disrupt the borate network. researchgate.netmdpi.com The hydrolysis mechanism can involve the nucleophilic attack of a water oxygen atom on a boron atom, leading to a change in boron coordination from trigonal to tetrahedral. mdpi.com Simultaneously, a bond can form between a water hydrogen atom and a bridging oxygen atom in the borate network. mdpi.com This process can lead to the formation of transition states, some of which may involve closed-ring configurations with water molecules and the boron-oxygen-boron network. researchgate.netmdpi.com The presence of more water molecules can lower the energy barriers for the reaction, indicating a significant role of water in stabilizing these transition states. researchgate.netmdpi.com

Environmental factors, particularly pH, significantly influence the hydrolysis behavior. researchgate.netmdpi.com Borate networks are found to be significantly more susceptible to hydrolysis in basic environments compared to acidic or neutral conditions. researchgate.netmdpi.com In alkaline conditions, the hydroxyl anion (OH⁻) can attack a boron atom, facilitating the transformation of boron coordination. mdpi.com

Computational studies have explored different pathways for hydrolysis in neutral aqueous environments, including those involving a single water molecule or multiple water molecules. mdpi.com The inclusion of explicit water molecules in calculations can substantially affect the results, depending on the nature of the transition state. researchgate.netmdpi.com

Solid-State Reaction Mechanism for Sodium Metaborate Formation

The formation of sodium metaborate (NaBO₂) from sodium borate compounds can occur through solid-state reactions, often involving thermal treatment. Investigations into the solid-state production of anhydrous sodium metaborate from anhydrous borax (Na₂B₄O₇) and sodium hydroxide (NaOH) have utilized thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA). researchgate.netresearchgate.net

DTA curves reveal multiple endothermic peaks at various temperatures, indicating a series of solid-state reactions. researchgate.netresearchgate.net For the reaction between anhydrous borax and sodium hydroxide, endothermic events have been observed at approximately 70, 130, 295, 463, and 595 °C. researchgate.netresearchgate.net Analysis of these stages suggests that initial reactions at lower temperatures (e.g., 70 °C and 130 °C) involve contact and diffusion between borax and sodium hydroxide particles at grain interfaces, although observable formation of sodium metaborate may not occur at these early stages. researchgate.net The formation of NaBO₂ is typically initiated and sustained at higher temperatures, becoming complete around 595 °C. researchgate.net

The solid-state reaction mechanism involves the interaction and transformation of the reactants in the solid phase, driven by thermal energy. The specific steps and intermediates involved are complex and depend on the starting materials and reaction conditions.

Interactions with Specific Chemical Species

Sodium borate compounds can interact with various chemical species, influencing their behavior and reactivity. In aqueous solutions, the speciation of borate is highly dependent on pH and the presence of other ions. Boric acid and tetrahydroxyborate are the predominant species in equilibrium, but polyborate anions can also form, particularly at higher boron concentrations and in the pH range of 7-10. wikipedia.org Examples of polyborate anions observed in solution include triborate(1-) and pentaborate(1-). wikipedia.org

The interaction of borate with water is a fundamental aspect of its aqueous chemistry, leading to hydrolysis and the establishment of complex equilibria between various borate species. researchgate.netwikipedia.orgmdpi.com

Sodium borate can also be involved in reactions with other compounds, such as in the synthesis of sodium borohydride (NaBH₄). While direct reactions between sodium borate and reducing agents like methane (B114726) are theoretically possible, they may face high activation energy barriers. energy.gov Alternative multi-step pathways involving sodium metaborate as a boron source and reducing agents like magnesium under hydrogen atmosphere have been explored for NaBH₄ synthesis. researchgate.netresearchgate.net These reactions can involve complex solid-state interactions and the formation of intermediate phases. researchgate.netresearchgate.net

Furthermore, borate species can interact with metal ions. For instance, in the context of borate glasses dissolving in phosphate (B84403) solutions, calcium ions released from the glass can react with phosphate anions to form amorphous calcium phosphates. rsc.org

Kinetic Studies of Sodium Borate Transformations

Kinetic studies provide quantitative information about the rates of reactions involving sodium borate and the factors that influence these rates, such as temperature, concentration, and pH.

Reaction Rate Analysis in Hydrolysis Processes

The hydrolysis of borate compounds, particularly in aqueous solutions and glasses, has been subject to kinetic investigations. The dissolution rates of borate glasses in aqueous environments are influenced by the glass composition and the solution conditions. rsc.orgscispace.com Under neutral, dilute conditions, borate glasses can dissolve congruently, with rates decreasing for compositions containing a greater proportion of four-coordinated borate sites and modified with metal oxides having higher cation field strengths. rsc.org

The hydrolysis kinetics of borate glasses are dependent on the borate network structure, with tetrahedral sites exhibiting greater resistance to hydrolysis compared to trigonal sites. rsc.org Higher field strength basic oxides tend to resist hydration more effectively than lower field strength basic oxides. rsc.org

Kinetic models have been applied to describe the dissolution of borate glasses. Under static conditions, dissolution rates may initially follow a reaction-controlled model (linear kinetics) but can transition to a diffusion-controlled model (parabolic kinetics) as the reaction progresses and a reaction layer forms on the glass surface. scispace.com This change in mechanism is attributed to the diffusion of species through the formed layer. scispace.com

In the context of sodium borohydride hydrolysis (which involves a borate species), the reaction kinetics can be influenced by factors such as NaBH₄ concentration, NaOH concentration (as a stabilizer), and temperature. researchgate.netscielo.br In highly basic solutions, the hydrolysis rate may be independent of NaOH concentration, while in lower basic solutions, there can be a dependence. researchgate.net The reaction order with respect to NaBH₄ concentration can vary with temperature. researchgate.net

Activation Energy Determination for Borate Reactions

Activation energy (Ea) is a key kinetic parameter that represents the minimum energy required for a chemical reaction to occur. It can be determined experimentally through the analysis of reaction rates at different temperatures using the Arrhenius equation.

For the solid-state reaction involved in the production of anhydrous sodium metaborate from anhydrous borax and sodium hydroxide, activation energies have been calculated from weight loss data obtained during thermal analysis. researchgate.net These studies indicate that the activation energy values in the initial stages of the solid-state reaction are lower than those in the later stages. researchgate.net

In the context of borate glass dissolution, activation energies for the extraction process have been determined. For reactions between water and sodium borate glasses, the activation energy of the extraction process has been shown to vary with the composition of the glass, exhibiting a maximum in the region corresponding to the completion of tetrahedral coordination of boron. tandfonline.com Activation energies for the dissolution of borate glasses have been reported in the range of 32 to 36 kJ/mol. rsc.orgscispace.com

For the hydrolysis of sodium borohydride, activation energies have been determined for both uncatalyzed and catalyzed reactions. The activation energy for the hydrogen generation reaction from sodium borohydride hydrolysis has been reported to be around 52 kJ/mol in some catalytic systems. researchgate.net Other studies on catalyzed NaBH₄ hydrolysis have reported activation energies in varying ranges, such as 22.33 kJ/mol, 32.45 kJ/mol, 36.50 kJ/mol, and 44.21 kJ/mol depending on the catalyst and conditions. researchgate.net The apparent activation energy for NaBH₄ self-hydrolysis has been found to increase with the extent of conversion. researchgate.net

The activation energy provides insight into the temperature sensitivity of the reaction rate; a higher activation energy indicates a stronger dependence on temperature.

Iii. Chemical Reactivity, Mechanistic Investigations, and Kinetics of Sodium Borate

Catalytic Activity and Role of Sodium Borate (B1201080) in Chemical Reactions

Sodium borate, or species derived from it, can act as catalysts or co-catalysts, influencing reaction pathways and rates in several important chemical processes. The specific form of the borate species and the reaction conditions play crucial roles in determining its catalytic function.

Applications in Organic Synthesis (e.g., Michael Additions)

Sodium tetramethoxyborate, a compound readily synthesized from sodium borohydride (B1222165) and methanol (B129727), has been identified as an effective catalyst for Michael addition reactions. acs.orgacs.orgnih.gov This catalytic activity stems from a suitable combination of Lewis basicity and Lewis acidity within the sodium tetramethoxyborate structure. acs.orgacs.org Michael addition is a fundamental carbon-carbon bond forming reaction involving the conjugate addition of a stabilized carbanion (Michael donor) to an electron-deficient alkene (Michael acceptor), typically an α,β-unsaturated carbonyl compound. masterorganicchemistry.comslideshare.netorganic-chemistry.orgwikipedia.org

The mechanism of the Michael addition generally involves the deprotonation of the Michael donor by a base to form a resonance-stabilized enolate. masterorganicchemistry.comslideshare.net This enolate then undergoes conjugate (1,4) addition to the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate intermediate to yield the Michael adduct. masterorganicchemistry.comslideshare.net Sodium tetramethoxyborate facilitates this process, enabling Michael reactions to proceed efficiently at room temperature under nearly neutral conditions, and providing good to excellent yields with a broad range of substrates. acs.orgacs.orgnih.gov

While sodium tetramethoxyborate is derived from sodium borohydride, its catalytic role in Michael additions highlights how borate species, even those formed in situ or through simple transformations of related boron compounds, can exhibit significant catalytic activity in organic synthesis. Borax (B76245) (sodium tetraborate (B1243019) decahydrate) has also been reported as a catalyst in reactions involving compounds like benzaldehyde (B42025) and dimedone, which can participate in Michael-type additions or related condensation reactions. researchgate.net

Role in Hydrogen Generation Systems (e.g., Sodium Borohydride Hydrolysis)

Sodium borohydride (NaBH₄) is recognized as a promising material for hydrogen storage due to its high hydrogen content and the ability to release hydrogen through hydrolysis in the presence of a catalyst. aip.orgmdpi.com The hydrolysis of NaBH₄ in water is an exothermic reaction that produces hydrogen gas and sodium borate as a byproduct. mdpi.commdpi.comwikipedia.orgsc.edu The general reaction is represented as:

NaBH₄ + 2H₂O → NaBO₂ + 4H₂ (simplified) mdpi.com

More precisely, the product is hydrated sodium metaborate (B1245444) (NaBO₂·xH₂O), where the hydration level 'x' can vary. mdpi.comsc.edu

While various metal-based catalysts (e.g., Co, Ni, Ru, Pt) are commonly employed to accelerate the kinetics of NaBH₄ hydrolysis aip.orgmdpi.comuq.edu.auhud.ac.uk, the accumulation of the sodium borate byproduct can significantly influence the reaction rate and catalyst activity. mdpi.comuq.edu.au The increase in pH due to the accumulation of sodium borate (specifically, the formation of borate species like B(OH)₄⁻ at pH > 9) can decrease the rate of hydrogen evolution. mdpi.com This effect is utilized to stabilize aqueous NaBH₄ solutions with alkali, preventing spontaneous hydrolysis during storage. mdpi.com

Research into the mechanism and kinetics of NaBH₄ hydrolysis often considers the role of the borate species formed. sc.eduacademie-sciences.froup.com For instance, studies on cobalt-based catalysts suggest that the formation of a Co-B phase, potentially involving boron from the borohydride or borate, can enhance catalytic activity. mdpi.com Characterization of deactivated catalysts has revealed the formation of a sodium metaborate layer on the catalyst surface, which can block active sites and reduce activity. uq.edu.au The dissolution of this layer at higher temperatures can contribute to improved cyclic stability of the catalyst. uq.edu.au

Kinetic models, such as the Langmuir-Hinshelwood and Michaelis-Menten models, have been applied to describe the hydrolysis kinetics, taking into account factors like catalyst concentration, NaBH₄ concentration, and the presence of additives like NaOH and the accumulating sodium borate. academie-sciences.fr

Facilitating Industrial Processes as a Catalyst or Co-catalyst

Sodium borate compounds, particularly borax (sodium tetraborate), find applications in various industrial processes, sometimes acting as catalysts or co-catalysts or influencing reaction environments. Borax is utilized in the glass and porcelain industries, where it contributes to properties like thermal expansion and durability. rxchemicals.com While its primary roles here are often related to fluxing and material properties, its presence can influence the complex chemical reactions occurring during manufacturing.

Boron-based technologies, which can involve borate compounds, are also being explored and utilized in catalytic cracking processes in the petroleum industry. borates.today Boron-based catalysts can influence the yields of valuable products and help manage the formation of undesirable byproducts like coke. borates.today Furthermore, certain borate anions, such as tetrakis(pentafluorophenyl)borate, are well-established as co-catalysts in olefin polymerization, demonstrating the broader utility of borate species in facilitating industrial catalytic transformations. nih.govrsc.org

Iv. Advanced Analytical Characterization and Method Development for Sodium Borate

Advanced Characterization of Sodium Borate (B1201080) in Complex Matrices

Speciation of Boron in Environmental Samples

In environmental matrices such as soil and water, boron exists in various chemical forms, a phenomenon known as speciation. The distribution of these boron species is predominantly governed by the pH of the medium, although temperature, salinity, and the presence of other chemical constituents also play a role. nih.gov The primary species in aqueous environments are the neutral, trigonal boric acid (B(OH)₃) and the tetrahedral borate ion (B(OH)₄⁻). mdpi.com

In most natural waters, boric acid is the dominant species at pH levels below approximately 9.2. nih.gov As the pH increases into the alkaline range, the equilibrium shifts, and the borate ion becomes the more prevalent form. amazonaws.comyoutube.com This pH-dependent equilibrium is a critical factor in the environmental mobility and bioavailability of boron. Boric acid, being a non-ionized molecule, is the primary form available for plant uptake. amazonaws.com

In soil systems, the speciation is more complex. Boron can be fractionated into several forms, including water-soluble, non-specifically adsorbed, specifically adsorbed, and forms associated with manganese (Mn), iron (Fe), and aluminum (Al) oxides, as well as a residual, mineral form. researchgate.net Studies have shown that a significant portion of naturally occurring boron in soil is in the residual form, while boron added from anthropogenic sources, such as fertilizers, tends to remain in the more mobile water-soluble and exchangeable fractions. researchgate.net The adsorption of borates and boric acid to soil particles, particularly those rich in aluminum and iron oxides, is most effective in the pH range of 7.5 to 9.0. ca.gov

In hypersaline environments, the speciation can be even more diverse. In addition to free boric acid and borate, metal-borate complexes like MgB(OH)₄⁺ and CaB(OH)₄⁺, along with polyborate ions such as B₃O₃(OH)₄⁻ and B₄O₅(OH)₄²⁻, can constitute a significant portion of the total boron content. nih.gov

| pH Level | Dominant Boron Species in Aqueous Solution | General Characteristics |

|---|---|---|

| < 7.0 | Boric Acid (B(OH)₃) | Predominantly undissociated, neutral molecule. Higher mobility in soil. |

| 7.5 - 9.0 | Mixture of B(OH)₃ and B(OH)₄⁻ | Transition range; maximum adsorption to soil minerals occurs here. ca.gov |

| > 9.2 | Borate Ion (B(OH)₄⁻) | Predominantly the anionic form, which is less mobile in soil due to adsorption. |

Development of Analytical Methods for Detection and Quantification

The accurate detection and quantification of sodium borate and other boron compounds in various samples are crucial for environmental monitoring and quality control. A range of analytical methods has been developed, each with distinct principles, sensitivities, and applications. These methods can be broadly categorized into spectrophotometry, atomic spectrometry, and chromatography. researchgate.net

Spectrophotometric methods are widely used due to their accessibility and cost-effectiveness. These techniques are based on the reaction of boron with a chromophoric agent to form a colored complex that can be measured. researchgate.net Commonly used reagents include Azomethine-H, carmine, and curcumin. tandfonline.com The Azomethine-H method, which forms a yellow complex measured at approximately 410-425 nm, is noted for its sensitivity and selectivity, especially in aqueous samples. jst.go.jphach.comlajans.com.ng Masking agents like EDTA are often employed to mitigate interference from metal ions. iaea.org While effective, spectrophotometric methods can be susceptible to interferences from other elements and require careful control of reaction conditions such as pH. iosrjournals.orgnih.gov

Inductively Coupled Plasma (ICP) based methods, including Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS), are the preferred techniques for modern, high-throughput boron analysis. nih.gov These methods atomize and ionize boron compounds in a high-temperature plasma, allowing for detection based on emitted light (ICP-OES) or mass-to-charge ratio (ICP-MS). nih.gov ICP-MS offers superior sensitivity and lower detection limits (as low as 0.01 mg/L) compared to ICP-OES, and it can also be used for isotopic analysis. nih.govrsc.org However, ICP techniques are subject to matrix effects and potential spectral interferences, particularly from iron in ICP-OES. nih.gov A well-known "memory effect," where boron adheres to the instrument's tubing, requires specific washout procedures, such as using an alkaline solution, to ensure accuracy. researchgate.net For samples with high concentrations of sodium borate, titration remains a rapid and highly accurate method. borax.com

Ion Chromatography (IC) has emerged as a powerful technique for determining borate in aqueous samples, often alongside other common anions. dss.go.thrsc.org A key development in this area is the complexation of boric acid with polyhydroxy compounds like mannitol (B672) or sorbitol. This reaction converts the weak boric acid into a stronger anionic complex, enhancing its retention on an anion-exchange column and allowing for sensitive suppressed conductivity detection. dss.go.thrsc.orgsemanticscholar.org This approach offers low detection limits (around 1 µmol/L) and rapid analysis times. rsc.org

| Analytical Method | Principle | Typical Detection Limit | Advantages | Disadvantages |

|---|---|---|---|---|

| Spectrophotometry (Azomethine-H) | Colorimetric reaction forming a colored complex with boron. hach.com | ~0.05 mg/L iosrjournals.org | Cost-effective, widely available, good sensitivity. tandfonline.com | Susceptible to interferences from metal ions and nitrates; time-consuming. researchgate.netnih.gov |

| ICP-OES | Measures light emitted from boron atoms excited in a high-temperature plasma. nih.gov | ~0.1 mg/L nih.gov | Rapid, multi-element capability, simple. researchgate.net | Spectral interference (e.g., from iron); less sensitive than ICP-MS. researchgate.netnih.gov |

| ICP-MS | Measures the mass-to-charge ratio of boron ions generated in a plasma. nih.gov | ~0.01 mg/L nih.gov | Very high sensitivity, low detection limits, isotopic analysis possible. researchgate.netnih.gov | Expensive instrumentation, potential for memory effects, requires skilled operator. researchgate.net |

| Ion Chromatography (IC) | Separation of borate (as a complex) on an ion-exchange column with conductivity detection. dss.go.th | ~1 µmol/L (with complexation) rsc.org | Simultaneous analysis of multiple anions, avoids many interferences. dss.go.th | Requires specific column and eluent preparation (e.g., with mannitol). sepscience.com |

| Titration | Acid-base titration to determine the amount of borate. | Not applicable for trace amounts | Highly accurate and rapid for high-concentration samples. borax.com | Only suitable for samples with a high percentage of boron. |

V. Applications of Sodium Borate in Materials Science and Engineering

Role in Glass and Ceramic Formulations

Sodium borate (B1201080) is a key ingredient in the production of glasses and ceramics, influencing their thermal, mechanical, and chemical properties. It is widely used in the manufacturing of heat-resisting borosilicate glass, glass fibres, and industrial and optical glass. omanchem.comborax.com

Fluxing Agent and Network Former in Glass and Glaze Production

In glass manufacturing, sodium borate acts as both a flux and a network former. borax.com As a flux, it lowers the melting temperature of the glass batch, which reduces energy consumption and facilitates the melting process. omanchem.comborax.comamericanborate.com Boric oxide (B₂O₃), derived from sodium borate, can form a glass on its own and also acts as a network former alongside silica. americanborate.comceramicartsnetwork.org This dual role helps control the glass melt and strengthens the final product. borax.com In glazes and enamels, borates reduce melting temperatures, inhibit devitrification, and contribute to a smooth, even finish. omanchem.comborax.com Boric oxide is unique in glazes and enamels as it simultaneously functions as a glass former, a flux, and a viscosity stabilizer, preventing excessive running during firing. ceramic-glazes.com Borates also control the coefficient of thermal expansion, which is crucial for achieving a good thermal fit between the glaze or enamel and the underlying ceramic or metallic body, preventing defects like crazing and bubbling. borax.comceramic-glazes.comborates.todayborax.com Furthermore, they increase the refractive index (luster), enhance mechanical durability and resistance to chemicals, and aid in dissolving coloring agents. americanborate.comceramic-glazes.comborates.today

Synthesis and Characterization of Metal-Doped Sodium Borate Glasses

Metal-doped sodium borate glasses have attracted significant attention due to their valuable optical properties and high ionic conductivity, making them potential candidates for applications in solid-state batteries and electrochemical devices. researchgate.netscirp.org The synthesis of these glasses is typically achieved through the melt-quenching technique. researchgate.netscirp.org Studies on silver-doped sodium borate glasses prepared by this method have shown that the addition of silver oxide (Ag₂O) as a modifier leads to the formation of both BO₃ and BO₄ groups, as revealed by Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netscirp.org The molar volume of these glasses increases with increasing Ag₂O content, indicating a more open structure. researchgate.netscirp.org Ultraviolet-Visible (UV-VIS) absorption spectra show that the optical band gap increases with increasing Ag₂O content. researchgate.netscirp.org Similarly, research on cadmium-containing sodium borate glasses prepared by melt-quenching has investigated the effect of cadmium oxide (CdO) addition. scirp.orgresearchgate.net Increases in density were observed with increasing CdO content, and UV-VIS absorption spectra showed a decrease in the optical band gap with increasing CdO. researchgate.net These results suggest that CdO acts as a network modifier, and changes in the atomic structure are attributed to the formation of BO₄ units. researchgate.net

Interactive Table: Properties of Cadmium-Containing Sodium Borate Glasses

| CdO Content (mol%) | Density (g/cm³) | Optical Band Gap (eV) |

| 3 | 2.18 | 3.72 |

| 15 | 2.82 | 3.59 |

Development of Advanced Ceramics (e.g., Porous Ceramics, TiN)

Sodium borate is utilized in the development of advanced ceramics, including porous ceramics and materials like titanium nitride (TiN). In the production of porous ceramics, sodium borate can be used as a sintering aid. researchgate.net For example, highly open porous ceramics have been successfully produced using a starch consolidation technique with borax (B76245) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) as a sintering aid. researchgate.net Sintering studies at relatively low temperatures (e.g., 1100°C) revealed that a significant amount of liquid phase formed due to the borax additive, resulting in highly open porous (~66-74%) and lightweight (~0.64-0.83 g/cm³) ceramics. researchgate.net Sodium borate has also been used as a bonding material in the fabrication of porous silicon carbide (SiC) ceramics at temperatures as low as 650–800°C. researchgate.net In the context of titanium nitride (TiN) production, the addition of sodium borate has been shown to promote the formation of TiN from titanomagnetite (B1172002) concentrates through processes involving carbothermic reduction, magnetic separation, and acid leaching. mdpi.com Sodium-containing substances are believed to form a liquid phase at high temperatures, which then forms a glass phase upon rapid cooling, promoting the carburization of metallic iron and the formation of TiN. mdpi.com

Transformation of Borate Glasses to Hydroxyapatite (B223615)

Borate-based glasses have demonstrated the ability to transform into hydroxyapatite (HA), a calcium phosphate (B84403) mineral similar to the mineral component of bone and teeth, when exposed to physiological fluids. cenmed.comamericanelements.comcenmed.comresearchgate.netnih.gov This characteristic makes them promising for bone tissue engineering applications. scirp.orgresearchgate.net The transformation of sodium calcium borate glasses to HA involves a process of glass dissolution and HA precipitation. researchgate.netnih.gov Studies have investigated the reaction of sodium calcium borate glasses with phosphate solutions at different temperatures, showing that the transformation begins from an amorphous state to calcium-deficient HA, largely retaining the size and shape of the original glass sample. researchgate.netnih.gov The reaction rate can be influenced by glass composition (specifically calcium content) and reaction temperature. researchgate.netnih.gov For instance, a glass with lower calcium content or reaction at an elevated temperature (e.g., 75°C) can result in a higher reaction rate. nih.gov The HA crystal size and grain shape also change with temperature, transitioning from spheroidal to cylindrical as the temperature increases from 37°C to 200°C. nih.gov

Integration in Polymer Composites and Modified Materials

While the provided search results did not yield specific details on the integration of sodium borate solely in polymer composites and modified materials within the strict scope of the outline, general applications of borates in adhesives and as cross-linking agents have been mentioned. omanchem.comborax.com Further detailed information focusing exclusively on sodium borate's role in polymer composites and modified materials, as a standalone topic, was not available in the provided snippets.

Utilization in Functional Materials and Nanomaterials

Sodium borate is utilized in the creation of functional materials and nanomaterials, leveraging its unique properties. This includes its role in certain catalytic applications and in the development of nanomaterials. ereztech.com Recent advancements in nanotechnology have explored the use of sodium borate-based nanoparticles. marketresearchintellect.com These nanoparticles are being investigated for potential applications, although the provided snippets primarily mention their use in enhancing the delivery and efficacy of pharmaceutical drugs, which falls outside the strict scope of materials science and engineering applications as defined by the outline. marketresearchintellect.com However, the broader category of functional materials and nanomaterials can encompass a variety of applications beyond pharmaceuticals, where the properties imparted by sodium borate or its derivatives at the nanoscale are exploited. While specific examples solely focused on materials science applications of sodium borate nanomaterials were not detailed in the search results, the potential exists for their use in areas such as coatings, fillers, or other functional components within advanced materials.

Borate-Based Optical Materials Research

Borate glasses are a notable area of research within optical materials science, with sodium borate being a key component. These glasses are valued for their optical properties, including refractive index and dispersion. researchgate.netmdpi.comcore.ac.ukd-nb.info The structure of borate glasses, primarily composed of trigonal BO₃ and tetrahedral BO₄ units, can be modified by the addition of metal oxides like sodium oxide, which influences the formation of different borate structural groups. mdpi.comd-nb.info

Research into borate glasses often involves doping with various elements, such as rare earth elements (e.g., erbium, ytterbium) and transition metals (e.g., vanadium, chromium), to tailor their optical characteristics for applications in lasers, optical fibers, and other optical devices. mdpi.comd-nb.infobohrium.com For instance, studies have investigated the effects of adding vanadium to borate glasses containing erbium and silver nanoparticles, observing changes in the optical band gap, refractive index, and Urbach energy with varying vanadium content. mdpi.com

Interactive Table 1: Optical Properties of (59.5–x) B₂O₃–20Na₂O–20CaO–xV₂O₅–Er₂O₃–0.5AgCl Glasses (x represents mol% of V₂O₅) mdpi.com

| V₂O₅ (mol%) | Indirect Optical Energy Band Gap (eV) | Urbach Energy (eV) | Refractive Index |

| 0.0 | 2.360 | 0.298 | 2.360 |

| 0.5 | - | 0.482 | - |

| 1.0 | - | - | - |

| 1.5 | - | - | - |

| 2.0 | - | - | - |

| 2.5 | 2.852 | 0.762 | 2.852 |

Note: Data for intermediate V₂O₅ concentrations were not explicitly provided in the search result snippet for all properties.

Advanced Catalyst Development (e.g., Sodium-Doped SiBN Catalyst)

Sodium borate and other boron compounds are explored in the development of advanced catalysts. A recent area of research involves the creation of transition metal-free catalysts, such as sodium-doped amorphous silicon-boron-nitride (Na-doped SiBN). sciencedaily.comeurekalert.orgresearchgate.netresearchgate.net This material is synthesized by chemically modifying polysilazane with boron and sodium, followed by pyrolysis. sciencedaily.comresearchgate.net

Studies have shown that the unique structure of Na-doped SiBN enhances the reactivity of boron and nitrogen sites when exposed to hydrogen. sciencedaily.comeurekalert.orgresearchgate.net Hydrogen molecules interact with both boron sites and sodium ions, leading to the transformation of the boron-nitrogen moiety into a more distorted structure, acting as frustrated Lewis acid sites. sciencedaily.com This creates a dynamic interaction pattern that enables reversible hydrogen adsorption and desorption. sciencedaily.com The high activation energy for hydrogen release in this material suggests strong interactions, making it a promising candidate for efficient and sustainable hydrogen-based catalytic reactions under harsh conditions due to its exceptional thermal stability. sciencedaily.com

Applications in Industrial Fluids and Construction Materials

Sodium borate is widely utilized in various industrial fluids and construction materials, leveraging its properties such as corrosion inhibition, buffering, and flame retardancy. atamanchemicals.comimarcgroup.comnih.goveuropa.euborax.comborax.com

In industrial fluids, borates are common additives in products like antifreezes, lubricants, brake fluids, metalworking fluids, and water treatment chemicals. europa.euborax.comborax.comyixinchemical.comresearchgate.net Their functions include preventing corrosion and sludge formation, controlling pH, reducing freezing points, elevating boiling points, stabilizing thermal oxidation, and acting as antimicrobial agents. borax.comyixinchemical.com For example, in glycol-based antifreezes, the buffering action of borates helps maintain a pH above 7, inhibiting corrosion and preventing acid formation. borax.comyixinchemical.com Borate esters in brake fluids can help prevent vapor lock by partially replacing glycol ethers. borax.comyixinchemical.com

In construction materials, sodium borate is used for various purposes, including as a flame retardant and a wood preservative. geeksforgeeks.orgimarcgroup.comepoxyworks.comborates.todaycwc.ca In combination with boric acid, sodium borate is effective in reducing the flammability of cellulosic materials by altering combustion reactions to form a carbon residue that acts as a barrier. borates.today As a wood preservative, sodium borate helps protect against insect infestation and fungal degradation. geeksforgeeks.orgepoxyworks.comcwc.ca Borate-treated lumber is used in construction, particularly for indoor applications within the moisture-resistant layer of buildings. epoxyworks.comcwc.ca

Sodium borate is also used as an additive in cement and concrete. cas.cze3s-conferences.orgengj.orggoogle.com It can act as a set retarder in calcium sulfoaluminate cements, although its influence is associated with the presence of gypsum. cas.czresearchgate.net Complex additives containing sodium tetraborate (B1243019) and boric acid, along with a superplasticizer, have been shown to increase the strength and acid resistance of cement composites by forming a borate buffer system. e3s-conferences.org Furthermore, sodium borate has been investigated for its potential in concrete to enhance thermal neutron attenuation, which is relevant in applications requiring radiation shielding. engj.org Studies have shown that adding sodium borate powder can increase the thermal neutron attenuation ability of concrete, although it may decrease compressive strength. engj.org

Interactive Table 2: Effect of Sodium Borate on Concrete Properties engj.org

| Sodium Borate (% by cement weight) | Compressive Strength | Thermal Neutron Attenuation Ability |

| 0.0 | Higher | Lower |

| 0.1 | Lower | Increased |

| 0.2 | Lower | Increased |

| 0.4 | Lower | Significantly Increased |

Vi. Environmental Chemistry and Fate of Sodium Borate

Environmental Distribution and Speciation of Boron Compounds

Boron enters the environment through both natural processes, such as the weathering of rocks and volcanic activity, and anthropogenic activities, including agriculture, industrial uses, and waste disposal. ecetoc.orggreenfacts.orgindustrialchemicals.gov.augreenfacts.orggov.bc.caepa.gov Once released, boron is found in all major environmental compartments: water, soil, and air. industrialchemicals.gov.au

In aquatic environments, boron is highly soluble and exists predominantly as dissolved species. industrialchemicals.gov.au Freshwater concentrations typically range from less than 0.01 to 1.5 mg B/L, though higher levels can occur depending on geological conditions. ecetoc.orgepa.govnih.govrivm.nl Seawater generally contains a consistent concentration of boron, averaging around 4.5 to 5 mg B/L. ecetoc.orgepa.govgreenfacts.org Borates in water can interact with surfaces in rivers and streams through adsorption and desorption processes. greenfacts.orggreenfacts.org

Boron is also a natural component of soils, with typical concentrations ranging from 2 to 100 mg/kg. ecetoc.orgepa.govgov.bc.canih.govadelaide.edu.au Its presence in soil is influenced by the parent material and the degree of weathering. adelaide.edu.au Within soil, boron can be found in the soil solution, adsorbed onto soil particles, associated with organic matter, and incorporated into soil minerals. adelaide.edu.aucropnutrition.comusda.gov

Atmospheric concentrations of boron are generally low due to the low volatility and high solubility of borates. industrialchemicals.gov.au The average concentration is around 20 ng/m³. industrialchemicals.gov.aunih.gov

Dissociation and Hydrolysis of Borates in Aquatic Environments

In aquatic environments, sodium borate (B1201080) and other boron-containing compounds undergo dissociation and/or hydrolysis, leading to the formation of common boron species. industrialchemicals.gov.ausantos.comsantos.com For instance, when borax (B76245) dissolves in dilute solutions, it dissociates into sodium ions and the tetraborate (B1243019) anion ([B4O5(OH)4]2-). industrialchemicals.gov.ausantos.com This anion then undergoes hydrolysis. Under acidic conditions, boric acid (B(OH)3) is formed, while under alkaline conditions, the tetraborate anion rapidly depolymerizes to the mononuclear borate anion ([B(OH)4]-). industrialchemicals.gov.au

The speciation of boron in water is pH-dependent. At environmentally and physiologically relevant pH values (typically between 5 and 8), boric acid is the predominant form, existing primarily as the neutral, undissociated species. canada.caeuropa.eu The equilibrium between boric acid and the borate anion shifts with pH; the borate anion becomes more significant at pH values above 9. adelaide.edu.aucanada.caeuropa.eu Studies using techniques like Raman spectroscopy have confirmed that undissociated boric acid is the predominant species in dilute aqueous solutions at environmental pHs. europa.eu Research indicates that the hydrolysis of borate networks is more susceptible in basic environments compared to acidic or neutral conditions. mdpi.com

Mobility and Adsorption in Soil Systems

Boron is considered a mobile nutrient in soil, readily moving with water through processes like mass flow. cropnutrition.comcropnutrition.com This mobility can result in leaching, particularly in sandy, acidic soils with low organic matter content. cropnutrition.comcropnutrition.com

Adsorption onto soil particles and surfaces plays a crucial role in controlling the concentration of boron in the soil solution and its availability to plants. usda.govacs.org Boron adsorption is significantly influenced by pH, with the highest adsorption typically occurring under alkaline conditions, generally between pH 7.5 and 9.0. industrialchemicals.gov.auusda.govsantos.comsantos.comenv.go.jp Various soil components contribute to boron adsorption, including aluminum and iron oxides, clay minerals, calcium carbonate, and organic matter. usda.gov Ferrihydrite, a prevalent iron (hydr)oxide in soils, is a key adsorbent for boron, contributing to the observed pH-dependent adsorption. acs.org Calcium carbonate also serves as an important sink for boron adsorption in calcareous soils. usda.gov Temperature can also affect boron adsorption, with studies showing decreased adsorption at higher temperatures in soils rich in crystalline minerals. usda.gov

Research on Remediation and Mitigation Strategies for Borate in the Environment

Research is actively conducted on strategies to remediate and mitigate boron contamination in environmental systems, particularly in areas affected by elevated natural or anthropogenic boron levels. ifvcns.rsuky.edu Various methods are employed for the amelioration of soils and water sources with excess boron, including immobilization, leaching, adsorption, phytoremediation, reverse osmosis, and nanofiltration. ifvcns.rsuky.edu

For water treatment, conventional methods like coagulation and settling are typically ineffective for removing boron at the concentrations found in most environmental waters. uky.edu Reverse osmosis and ion exchange are recognized technologies for boron removal from water, although they have associated limitations. uky.edu The development of cost-effective technologies, such as electrodialysis and electrocoagulation, is an area of ongoing research aimed at removing boron from sources like irrigation water to reduce anthropogenic inputs to soil. ifvcns.rs

In soil, strategies to address boron toxicity include immobilization and phytoremediation. ifvcns.rs Managing boron mobility in soil can involve considering soil properties, moisture levels, and optimizing the application methods of boron-containing fertilizers to ensure uniform distribution and minimize leaching. cropnutrition.com

Broader environmental mitigation strategies, such as those applied in mould remediation where borates might be used, emphasize preventing the spread of contaminants and protecting individuals through careful planning, the use of personal protective equipment, containment measures, and engineering controls. ncceh.ca For waste materials containing boron, characterization methods are important for assessing risks and guiding mitigation strategies. researchgate.net

Advanced Filtration and Removal Technologies for Boron

Advanced technologies for boron removal from aqueous solutions include membrane processes such as reverse osmosis (RO), electrodialysis (ED), and membrane distillation (MD), as well as adsorption and ion exchange methods ui.ac.idui.ac.idglobalscientificjournal.comwaterandwastewater.com. Hybrid processes combining different techniques are also explored to enhance removal efficiency ui.ac.idui.ac.id.

Reverse Osmosis (RO)

Reverse osmosis is a widely used membrane-based desalination technique that can effectively remove ions from water. However, boron removal by RO membranes presents a challenge, especially at neutral or acidic pH levels where boric acid (H₃BO₃), the predominant form of boron under these conditions, is uncharged and can pass through the membrane more easily mdpi.comlgwatersolutions.comresearchgate.net. The rejection of boric acid by RO membranes is significantly lower than that of charged ions lgwatersolutions.comnswai.org.

The efficiency of boron removal by RO is highly dependent on pH, temperature, and operating pressure mdpi.comnswai.org. At higher pH values (typically 10-11), boric acid converts to the negatively charged borate ion (B(OH)₄⁻), which is more effectively rejected by RO membranes globalscientificjournal.commdpi.comresearchgate.net. Studies have shown that increasing pH can significantly improve boron rejection in RO processes mdpi.comnswai.org. For instance, increasing the pH shifts the equilibrium towards the borate ion, leading to higher removal rates mdpi.comresearchgate.net.

Commercial seawater RO membranes typically exhibit boron rejection rates around 90% or slightly higher, which may not be sufficient to meet stringent boron regulations with a single pass lgwatersolutions.comglobalwaterintel.com. Two-pass RO systems or hybrid configurations involving pH adjustment are often employed to achieve lower boron concentrations in the permeate researchgate.netglobalscientificjournal.com. Novel membrane materials, such as Thin-Film Nanocomposite (TFN) membranes, have demonstrated improved boron rejection rates, with reported average normalized rejection of 94-96% in desalination plants lgwatersolutions.comglobalwaterintel.com.

Data on RO boron rejection highlights the influence of operating parameters:

| Parameter | Effect on Boron Rejection (RO) | Notes | Source |

| Increasing pH | Increases | Favors formation of borate ion (B(OH)₄⁻) | mdpi.comnswai.org |

| Increasing Pressure | Increases | Due to dilution effect at higher water flux | researchgate.net |

| Increasing Temperature | Decreases | Affects boric acid dissociation and membrane properties | researchgate.netnswai.org |

| Increasing Salinity | Decreases | Can depress charge repulsion and rely more on size exclusion | researchgate.net |

Studies have shown varying RO removal efficiencies depending on the specific membrane and operating conditions. For example, seawater and brackish water RO polyamide membranes have reported boron rejection ranges of 80-93% and 30-80%, respectively ui.ac.id.

Electrodialysis (ED)

Electrodialysis is a membrane-based process that uses an electric field to transport ions through selective membranes. ED can be effective for boron removal, particularly at elevated pH where boron exists as the borate anion ui.ac.idui.ac.id. The efficiency of ED for boron removal is influenced by factors such as membrane type, voltage, pH, salinity, and flow rate mdpi.com.

Research findings on ED for boron removal include:

Studies showing boron elimination efficiency of 79-99.6% using membrane treatments including electrodialysis ui.ac.id.

Reports of electrodialysis efficiency for boron elimination from aqueous environments around 70% at pH 8 and 60 min contact time ui.ac.id.

Achievement of up to 90% boron removal with multi-step bipolar membrane ED at pH 7.3 and 60 min ui.ac.id.

Demonstration of above 90% boron elimination within 30 min using bipolar ED ui.ac.id.

Studies indicating that the highest efficiency of ED for boron removal from water containing 5 ppm boron was 43.5% at pH 10, 100 L/h flow rate, and 25 min reaction duration researchgate.net.

Boron concentration decreased to 0.4 ppm in studies using AMX and CMX Neosepta membranes for boron removal from seawater RO permeate containing 2.25 and 1.3 ppm boron researchgate.net.

A novel hybrid adsorption-electrodialysis (AdED) system showed increased boron removal from 7.2% to 73.3% for real geothermal brine (199 ppm boron) with the addition of a cellulose-based adsorbent nih.gov.

Adsorption

Adsorption involves the use of solid materials (adsorbents) to remove boron from water by accumulating it on their surface. This method is considered effective for aqueous solutions with low boron levels ui.ac.id. Various adsorbents have been investigated for boron removal, including activated carbon, metal oxides/hydroxides, and modified materials sci-hub.senih.gov.

Key findings from adsorption studies include:

Adsorption methods are effective for aqueous solutions with low boron and mineral levels ui.ac.id.

Studies using activated carbon prepared from palm bark showed that boron adsorption kinetics can be described by the second-order equation, and equilibrium data fit well with Langmuir and Sips models nih.gov. The process was found to be exothermic nih.gov.

Research on titanium dioxide as an adsorbent showed boron adsorption is pH-dependent, with optimal results around pH 9.0 researchgate.net. Approximately 47% of boron from a 50 mg/L solution was removed using 5g of titanium dioxide in 30 minutes researchgate.net. The adsorption followed Freundlich, Langmuir, and Temkin isotherms, indicating favorable and spontaneous adsorption researchgate.net.

A study investigating a cellulose-based adsorbent reported a remarkable boron removal capacity of 19.29 mg/g, a stable operating pH range (2-10), and that the adsorption process followed the Freundlich isotherm and pseudo-second-order kinetics nih.gov.

Studies have examined the impact of adsorbent dosage, contact time, boron concentration, and pH on adsorption efficiency bio-conferences.orgresearchgate.net. Generally, increasing adsorbent dosage and contact time increases removal, while the effect of initial boron concentration and pH varies depending on the adsorbent bio-conferences.orgresearchgate.net.

Ion Exchange

Ion exchange utilizes specialized resins containing functional groups that can selectively bind to boron species in water. Boron-selective ion exchange resins, often containing N-methylglucamine functional groups, are particularly effective due to their ability to form stable complexes with boric acid and borate ions waterandwastewater.combio-conferences.orgresearchgate.net.

Research on ion exchange for boron removal indicates:

Ion exchange resins are effective methodologies for filtering boron out of water waterandwastewater.com.

Boron selective resins operate by exchanging boron ions for less problematic ions like chloride or hydroxide (B78521) waterandwastewater.com.

Studies using AmberLite™ PWA10 ion exchange resin, a weak base anion resin with N-methylglucamine functional groups, have shown high selectivity for boron, with minimal interference from other salts dupont.com. This resin has been shown to provide boron concentrations below 0.5 mg/L with removal efficiencies up to 99% mdpi.com.

The efficiency of boron removal by ion exchange resins is influenced by pH, temperature, contact time, resin dosage, and initial boron concentration researchgate.netresearchgate.net. The optimal pH for boron removal by ion exchange resins is often around pH 9 researchgate.netresearchgate.net.

Studies have shown that the presence of other ions can affect boron sorption by ion exchange resins researchgate.net.

Ion exchange resins can be regenerated and reused for multiple cycles with minimal loss in capacity dergipark.org.trnih.gov.

Membrane Distillation (MD)

Membrane distillation is a thermal desalination process where a hydrophobic membrane separates a hot feed stream from a colder permeate stream. Water vapor passes through the membrane pores, leaving salts and other non-volatile substances, including boron, behind. MD technologies like Vacuum Membrane Distillation (VMD), Permeate Gap Membrane Distillation (PGMD), and Air Gap Membrane Distillation (AGMD) have shown high boron removal efficiencies mdpi.com.

Studies on MD for boron removal have demonstrated:

High removal efficiency of boron, with AGMD showing removal above 99% across a wide range of concentrations mdpi.com.

Boron concentration in the permeate side for AGMD, PGMD, and VMD was reported to be lower than 0.01 ppm mdpi.com.

The impact of feed temperature on boron removal in MD was found to be limited, while permeate flux increased with temperature mdpi.com.

Unlike RO, pH value did not have a noteworthy influence on boron removal efficiency in MD mdpi.com.

These advanced technologies offer promising solutions for the removal of boron from water sources contaminated by compounds like sodium borate, helping to mitigate their environmental impact and ensure the availability of safe water. The selection of the most suitable technology depends on factors such as the initial boron concentration, the desired treated water quality, the presence of other contaminants, and economic considerations.

Vii. Theoretical and Computational Studies of Sodium Borate

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure and reaction mechanisms in borate (B1201080) systems. These methods allow for the detailed analysis of bonding, energy landscapes, and the identification of transition states in chemical reactions.

Ab Initio and Density Functional Theory (DFT) Analysis of Borate Networks

Ab initio and DFT calculations have been extensively applied to study the structure and stability of borate networks. These methods can accurately model the local environment of boron atoms, distinguishing between trigonal (BO₃) and tetrahedral (BO₄) coordination, and the impact of sodium ions as network modifiers researchgate.netnih.gov. Studies have used these techniques to examine the fundamental building blocks of borate structures and their relative stabilities jst.go.jpresearchgate.net. For instance, ab initio quantum chemical calculations have been used to examine the structural stability of fundamental building blocks in anhydrous borax (B76245) (α-Na₂B₄O₇ and γ-Na₂B₄O₇) jst.go.jpresearchgate.net. DFT studies have also investigated the electronic structure of borate compounds osti.gov.

Research findings indicate that DFT calculations can reproduce experimental data on the dynamics and structures of borate glasses, and are capable of representing boroxol ring structures found in these glasses nih.gov. The conversion between BO₄ and BO₃ units and nonbridging oxygen has been observed in glasses with increasing sodium content, and these reactions are key to understanding the structure of the resulting borate glasses nih.gov.

Modeling of Hydrolysis Reaction Profiles in Borate Systems

Computational studies have focused on modeling the hydrolysis of borate networks to understand how water molecules interact with and disrupt the borate structure. Ab initio and DFT analyses have been used to investigate the mechanism and energetics of the hydrolysis reaction mdpi.comresearchgate.net. These studies are particularly valuable because experimental data on borate hydrolysis pathways and energies are often scarce and unreliable mdpi.com.

Modeling efforts have included systems with two boron atoms connected by a bridging oxygen, along with varying numbers of water molecules, to explore hydrolysis under different pH conditions (neutral, acidic, and basic) mdpi.comresearchgate.net. Findings suggest that the borate network is significantly more susceptible to hydrolysis in a basic environment compared to acidic or neutral conditions mdpi.comresearchgate.net. The inclusion of explicit water molecules in calculations can influence the results, especially when transition states involve closed-ring configurations with water and the borate network mdpi.com. Certain DFT functionals, such as B3LYP, PBE0, and ωB97Xd, have been shown to approximate the reaction pathways and energy barriers calculated by higher-level ab initio methods (MP2 and CCSD(T)) with reasonable accuracy mdpi.com.

Study of Dihydrogen Bond Interactions

Dihydrogen bonding, an interaction between a protonic hydrogen and a hydridic hydrogen, has been investigated in the context of boron-containing species, including sodium borohydride (B1222165) (NaBH₄) acs.orgstanford.eduacs.org. Although the search results specifically mention sodium borohydride rather than sodium borate (TN), the principle of dihydrogen bonding is relevant to understanding hydrogen interactions in related boron-hydrogen systems. Dihydrogen bonds can influence reactivity and dynamic behavior acs.orgacs.org. Studies on aqueous solutions of sodium borohydride have examined the dynamics of these dihydrogen bonds using spectroscopic techniques and theoretical considerations acs.orgstanford.edu. The hydrogen-hydrogen distances characteristic of dihydrogen bonding (1.8–1.9 Å) are significantly shorter than twice the van der Waals radius of hydrogen acs.orgstanford.edu.

Molecular Dynamics Simulations and Structural Predictions

Molecular dynamics (MD) simulations are widely used to study the time-dependent behavior and structural evolution of sodium borate systems, particularly in amorphous states like glasses and melts.

Investigation of Local Structural Groups in Alkali Borate Melts

MD simulations have been employed to investigate the local structural groups and network connectivity in alkali borate melts and glasses researchgate.netnih.govmdpi.compsu.edu. These simulations can provide detailed information about the coordination environment of atoms, bond distances, and the formation of various borate units, such as boroxol rings, pentaborate, diborate, and triborate groups researchgate.netnih.govmdpi.comresearchgate.net. Studies have used MD to model the melt-quench process to generate glass structures and compare them with experimental data like neutron diffraction and NMR researchgate.netnih.govaip.orgacs.orgaip.org.

MD simulations have shown that the addition of alkali oxides, such as sodium oxide, to boron oxide leads to a change in the coordination number of boron from three to four, and the formation of non-bridging oxygens mdpi.com. The abundance of different structural units depends on the alkali content and species mdpi.com. Investigations into alkali borate melts have indicated temperature-induced structural changes, where tetrahedral boron sites present in glasses can convert into triangular boron sites in the melt psu.edu. This structural modification in the borate network impacts the environment of alkali ions psu.edu.

Predicting Behavior in Different Environmental Conditions

Molecular dynamics simulations are also used to predict the behavior of sodium borate systems under various environmental conditions, such as different temperatures, pressures, and in the presence of water aip.orgresearchgate.netacs.org. These simulations can model phenomena like hydrolysis and the response of borate structures to mechanical stress.

Studies have used ab initio molecular dynamics (AIMD) to simulate the interaction of borosilicate glass surfaces (containing sodium oxide) with water, providing insights into processes like ionic exchange and the release of sodium ions into the aqueous phase aip.org. MD simulations have also been conducted to analyze the structural adaptation of sodium borates under compression, revealing transformations like rearrangement at low pressure and polymerization at high pressure researchgate.net. Predicting wettability, which is crucial for liquid-solid interfaces, is another area where molecular dynamics simulations are applied to systems involving borates acs.org.

Computational Approaches for Reaction Pathway Elucidation

Computational chemistry techniques, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), have proven invaluable in elucidating the complex reaction pathways involving sodium borate and related borate species. These methods provide detailed insights into reaction mechanisms, energy barriers, and the role of various intermediates that are often challenging to study experimentally.

Studies investigating the hydrolysis of sodium borohydride (NaBH₄), a related borate compound, have utilized DFT and AIMD to understand its reaction mechanism for hydrogen storage applications. These computational studies identified the elementary reaction steps for aqueous NaBH₄ hydrolysis and computed the corresponding energy barriers using methods like the climbing image nudged elastic band (cNEB) method. pitt.edu The research revealed that reactions between BH₄₋ₓ(OH)ₓ⁻ (where x = 0, 1, 2, 3) and water have similar energy barriers, suggesting that a single rate-limiting step may not apply to NaBH₄ hydrolysis. pitt.edu Furthermore, AIMD simulations have provided atomically detailed insights into the initial stages of deliquescence of NaBH₄, identifying significant steps in the process. pitt.edu

Computational studies have also explored the reactions of boric acid, which can exist in equilibrium with borate species, particularly under alkaline conditions relevant to sodium borate chemistry. DFT has been applied to investigate the reaction between lignin (B12514952) hydroxyl groups and boric acid in alkaline environments, proposing mechanisms for the formation of anionic borate diesters. researchgate.netnih.gov These studies highlighted the catalytic effect of sodium cations in enhancing water cluster deprotonation, producing hydroxide (B78521) anions essential for cleaving B-O bonds in boric acid. researchgate.netnih.gov Energy profiles calculated via DFT indicated that reactions might preferentially initiate from hydroxymethyl moieties of lignin due to lower energy requirements for the critical B-O bond cleavage step compared to phenol (B47542) moieties. researchgate.netnih.gov The competition between hydroxide anions and hydroxymethyl groups for B-O bond formation, leading to tetrahydroxyborate anion (TBA), which requires high activation energies for further reaction, was also explored computationally. researchgate.netnih.gov